N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Molecular Interaction and Binding Affinity
Studies have focused on the molecular interaction of related compounds with DNA and receptors, highlighting the importance of specific structural features for enhanced binding affinity. For instance, furamidine, with its dicationic minor groove binding property and structural similarity to antitrypanosomal drugs, shows a stronger DNA-binding affinity due to direct hydrogen bond interactions (Laughton et al., 1995). This suggests that compounds with similar structures could be engineered for specific biological interactions.
Synthesis and Chemical Evaluation
The synthesis of novel compounds, including those derived from furan-2-carboxamide, has been documented. These efforts aim to create substances with potential analgesic and anti-inflammatory properties, as well as to explore their biological activities. An example includes the synthesis of benzodifuranyl derivatives showing significant COX-2 inhibition, suggesting potential for therapeutic use in inflammation and pain management (Abu‐Hashem et al., 2020).
Pharmacological Evaluation
Compounds featuring piperazine and furan-2-carboxamide frameworks have been evaluated for their antimicrobial and antipsychotic potentials. Their structures have been modified to enhance activity against specific targets, underscoring the importance of structural elements in drug design. For example, azole derivatives starting from furan-2-carbohydrazide showed promising antimicrobial activities (Başoğlu et al., 2013).
Enantioselective Synthesis
Research on the enantioselective synthesis of related compounds, such as CGRP receptor inhibitors, demonstrates the importance of chirality in medicinal chemistry. A convergent, economical synthesis approach has been developed for these compounds, highlighting the potential for large-scale production of enantiomerically pure drugs (Cann et al., 2012).
特性
IUPAC Name |
N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-5-6-15(2)17(12-14)24-7-9-25(10-8-24)20(27)16-13-29-21(22-16)23-19(26)18-4-3-11-28-18/h3-6,11-13H,7-10H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPRSYFSMXZEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。